molecular formula C20H19ClFN5O2 B14766533 (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide

(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide

Cat. No.: B14766533
M. Wt: 415.8 g/mol
InChI Key: VOPXRQCNCZEDLI-ONEGZZNKSA-N
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Description

(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic or basic conditions.

    Introduction of the 3-Chloro-4-fluorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the 3-chloro-4-fluoroaniline is reacted with the quinazoline core in the presence of a suitable base.

    Formation of the Enamide Moiety: The final step involves the formation of the enamide moiety by reacting the intermediate with 4-(dimethylamino)but-2-enoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The enamide moiety can be reduced to form the corresponding amine.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.

Mechanism of Action

The mechanism of action of (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a kinase inhibitor.

    Erlotinib: Similar in structure and function, used in cancer therapy.

    Lapatinib: A dual kinase inhibitor with a quinazoline core.

Uniqueness

(E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-hydroxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide is unique due to its specific substitution pattern and the presence of the enamide moiety, which may confer distinct biological activity and selectivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C20H19ClFN5O2

Molecular Weight

415.8 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-hydroxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C20H19ClFN5O2/c1-27(2)7-3-4-19(29)26-17-9-13-16(10-18(17)28)23-11-24-20(13)25-12-5-6-15(22)14(21)8-12/h3-6,8-11,28H,7H2,1-2H3,(H,26,29)(H,23,24,25)/b4-3+

InChI Key

VOPXRQCNCZEDLI-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O

Origin of Product

United States

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